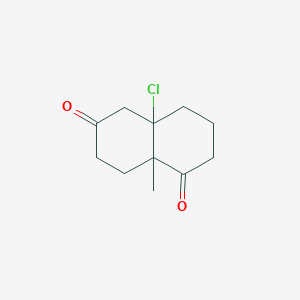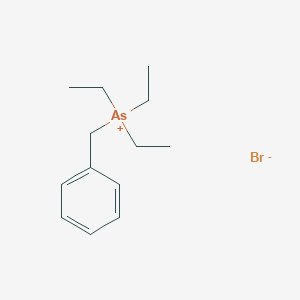
Benzyl(triethyl)arsanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl(triethyl)arsanium bromide is an organoarsenic compound that features a benzyl group attached to a triethylarsanium cation, with bromide as the counterion
準備方法
Synthetic Routes and Reaction Conditions
Benzyl(triethyl)arsanium bromide can be synthesized through the reaction of benzyl bromide with triethylarsine. The reaction typically occurs in an organic solvent such as acetone or toluene. The general reaction scheme is as follows:
C6H5CH2Br+(C2H5)3As→C6H5CH2As(C2H5)3Br
The reaction is usually carried out at elevated temperatures (around 60-80°C) to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is typically purified through recrystallization or distillation techniques.
化学反応の分析
Types of Reactions
Benzyl(triethyl)arsanium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The arsenic center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Complex Formation: The compound can form complexes with various ligands, influencing its chemical behavior and applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, hydroxides, and amines. Reactions are typically carried out in polar solvents such as acetone or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the arsenic center.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the arsenic center.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of arsenic oxides or other higher oxidation state compounds.
Reduction Products: Reduction typically results in lower oxidation state arsenic compounds.
科学的研究の応用
Benzyl(triethyl)arsanium bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-arsenic bonds.
Medicinal Chemistry: The compound is investigated for its potential use in developing arsenic-based drugs, particularly for cancer treatment due to its ability to interfere with cellular processes.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity
作用機序
The mechanism of action of Benzyl(triethyl)arsanium bromide involves its interaction with molecular targets through its arsenic center. The compound can form covalent bonds with nucleophilic sites on biomolecules, such as thiol groups in proteins. This interaction can disrupt normal cellular functions, leading to potential therapeutic effects in cancer treatment. The benzyl group also plays a role in modulating the compound’s reactivity and specificity .
類似化合物との比較
Similar Compounds
Benzyl(triethyl)phosphonium bromide: Similar structure but with phosphorus instead of arsenic.
Benzyl(triethyl)ammonium bromide: Similar structure but with nitrogen instead of arsenic.
Benzyl(triethyl)stannium bromide: Similar structure but with tin instead of arsenic.
Uniqueness
Benzyl(triethyl)arsanium bromide is unique due to the presence of arsenic, which imparts distinct chemical properties and reactivity compared to its phosphorus, nitrogen, and tin analogs.
特性
CAS番号 |
62882-58-0 |
|---|---|
分子式 |
C13H22AsBr |
分子量 |
333.14 g/mol |
IUPAC名 |
benzyl(triethyl)arsanium;bromide |
InChI |
InChI=1S/C13H22As.BrH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
MPFUVSKXNVQTDB-UHFFFAOYSA-M |
正規SMILES |
CC[As+](CC)(CC)CC1=CC=CC=C1.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


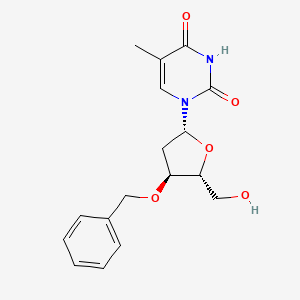


![S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14511763.png)
![8,8'-[Sulfanediylbis(methyleneoxy)]diquinoline](/img/structure/B14511771.png)
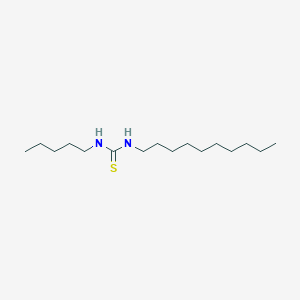
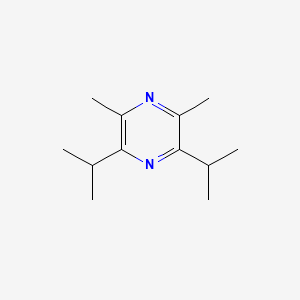
![Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione](/img/structure/B14511803.png)

![9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one](/img/structure/B14511815.png)

![[(Benzo[g]quinazolin-5-yl)sulfanyl]acetic acid](/img/structure/B14511843.png)
![Isoxazole, 5-[(methylthio)methyl]-3-phenyl-](/img/structure/B14511846.png)
